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molecular formula C10H11NO5 B8793040 Methyl (2-methyl-4-nitrophenoxy)acetate

Methyl (2-methyl-4-nitrophenoxy)acetate

Cat. No. B8793040
M. Wt: 225.20 g/mol
InChI Key: SFROUNMUBMZLJB-UHFFFAOYSA-N
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Patent
US07115611B2

Procedure details

A solution of 36.3 g (161 mmol) of the above prepared (2-methyl-4-nitro-phenoxy)-acetic acid methyl ester in 400 ml MeOH and 11.2 ml (177 mmol) AcOH was hydrogenated in the presence of 3.63 g 10% Pd/C for 7 h at atmospheric pressure. After removal of the catalyst the reaction was evaporated, dissolved in toluene and evaporated (5×) to give 32.5g of (4-amino-2-methyl-phenoxy)-acetic acid methyl ester as a brown crystalline residue.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
11.2 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
3.63 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][C:7]=1[CH3:15].CC(O)=O>CO.[Pd]>[CH3:1][O:2][C:3](=[O:16])[CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][C:7]=1[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(COC1=C(C=C(C=C1)[N+](=O)[O-])C)=O
Name
Quantity
11.2 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.63 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the catalyst the reaction
CUSTOM
Type
CUSTOM
Details
was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in toluene
CUSTOM
Type
CUSTOM
Details
evaporated (5×)

Outcomes

Product
Name
Type
product
Smiles
COC(COC1=C(C=C(C=C1)N)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 32.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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